
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes bromine, fluorine, and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to produce 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrogen fluoride to yield 4-bromo-3,3,4,4-tetrafluoro-1-butene . The final step involves the sulfonation of this intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Elimination reactions: The compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the production of specialized materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, making it useful in drug design and other applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butene: A precursor in the synthesis of the target compound.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Another related compound with similar chemical properties.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The sulfonate group further enhances its solubility and reactivity, making it a versatile compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H11BrF4O3S |
|---|---|
Peso molecular |
379.17 g/mol |
Nombre IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11BrF4O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(13,14)11(12,15)16/h2-5H,6-7H2,1H3 |
Clave InChI |
BMEJTDUNYOBAKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


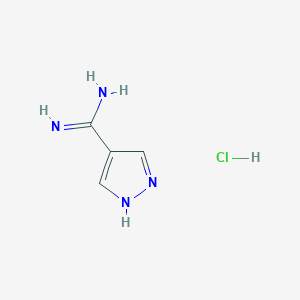
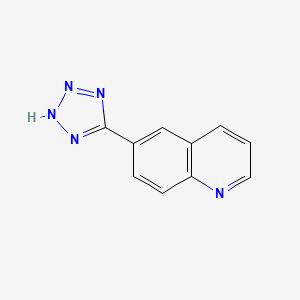
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
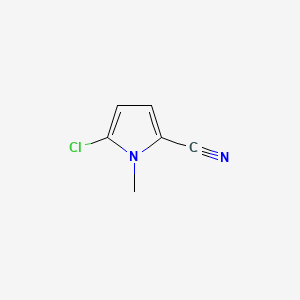
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
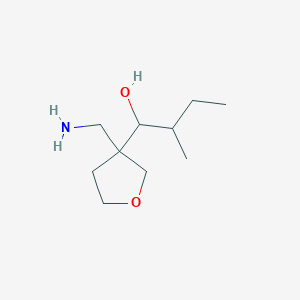
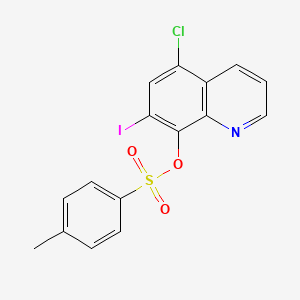
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
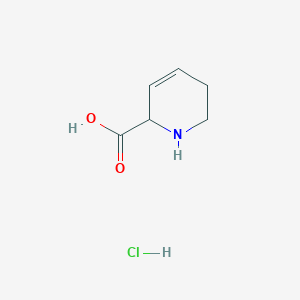
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)

